(R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine
Description
(R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine is a chiral aromatic amine featuring a fluorine atom at the ortho-position and a nitro group at the para-position on the benzene ring. The (R)-configuration of the ethylamine side chain introduces stereochemical specificity, making it relevant for asymmetric synthesis and pharmaceutical applications. For instance, 1-(2-Fluoro-5-nitrophenyl)ethan-1-one (CAS 79110-05-7), a ketone precursor, shares the same aromatic substitution pattern and is used in synthesis .
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
(1R)-1-(2-fluoro-5-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9FN2O2/c1-5(10)7-4-6(11(12)13)2-3-8(7)9/h2-5H,10H2,1H3/t5-/m1/s1 |
InChI Key |
FJBXCHOQOVGGFP-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)[N+](=O)[O-])F)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Chiral Amine Formation:
Specific reaction conditions, such as the use of specific solvents, temperatures, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and fluorination processes, followed by chiral resolution techniques to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation of the amine group can yield a nitroso compound.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
(R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine is a derivative of phenethylamine, which is known for its activity in various biological systems. Compounds in this class have been investigated for their potential as therapeutic agents. The introduction of fluorine and nitro groups can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule, enhancing its efficacy and selectivity.
Case Study: Inhibition Studies
Research has shown that modifications in the structure of phenethylamines can lead to increased activity against specific biological targets. For example, a study on similar compounds indicated that the presence of bulky aromatic groups and electron-withdrawing substituents like nitro groups can enhance inhibitory activity against protein tyrosine phosphatases (PTP-MEG2) . This suggests that this compound could be explored further for its potential as an inhibitor in cancer therapy.
Materials Science
Organic Electronics
The unique electronic properties of fluorinated compounds make them suitable candidates for applications in organic electronics. This compound can serve as a building block for organic semiconductors, which are essential for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The rigidity and stability afforded by the biphenyl structure contribute to improved charge transport properties .
Table 1: Comparison of Electronic Properties
| Property | This compound | Other Fluorinated Compounds |
|---|---|---|
| Electron Affinity | High | Varies |
| Stability | Moderate | High |
| Charge Mobility | Enhanced | Varies |
Biochemical Applications
Chemical Probes
In biochemical research, this compound may be utilized as a chemical probe to study protein interactions and cellular mechanisms. Its ability to engage with specific protein targets makes it valuable for investigating signal transduction pathways in cancer cells. The design of heterobifunctional probes incorporating such amines has shown promise in targeting non-catalytic proteins .
Case Study: Target Engagement
A study demonstrated the use of a similar compound as a chemical probe to confirm target engagement with a transcription factor regulator in living cells. This approach involved validating the binding affinity and assessing the biological effects on cell lines, providing insights into how such compounds can modulate cellular functions .
Mechanism of Action
The mechanism of action of ®-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
The following table compares (R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine with compounds differing in substituent positions, halogens, or functional groups:
Key Observations:
- Electron-Withdrawing Effects: The nitro (-NO₂) group in the target compound enhances electrophilicity at the aromatic ring, influencing reactivity in coupling reactions. Analogues with -Cl or -CF₂H (e.g., ) exhibit distinct electronic profiles.
- Steric and Stereochemical Impact : The (R)-configuration in the ethylamine chain (as seen in ) is critical for enantioselective interactions, whereas achiral analogues (e.g., ) lack this specificity.
- Bioactivity Potential: Compounds like 1-(3-(Difluoromethyl)-5-nitrophenyl)ethan-1-amine () are structurally optimized for increased lipophilicity, a trait valuable in CNS drug candidates.
Physicochemical Properties
- Density/Boiling Point : Analogues like (R)-1-(5-bromo-2-methylphenyl)ethan-1-amine exhibit a predicted density of 1.345 g/cm³ and boiling point of 273.2°C . The nitro group in the target compound may increase polarity and melting point.
- Acidity/Basicity: The -NH₂ group (pKa ~8.91 in ) suggests moderate basicity, while the -NO₂ group may reduce solubility in aqueous media.
Patent and Industrial Relevance
- Pharmaceutical Intermediates : Compounds like (R)-1-(2-(difluoromethyl)pyrimidin-5-yl)ethan-1-amine HCl (CAS 2102411-76-5) demonstrate the industrial demand for fluorinated amines in antiviral agents.
Biological Activity
(R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-amine, a fluorinated aromatic amine, has garnered attention in biological research for its potential interactions with various biological targets, including enzymes and receptors. This article explores its biological activity, synthesis, and implications in medicinal chemistry, supported by data tables and relevant case studies.
The compound's structure can be described as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 198.19 g/mol
- IUPAC Name : this compound
This compound exhibits its biological activity primarily through:
- Binding Affinity : The fluorinated aromatic ring enhances binding affinity to biological targets, which is crucial for modulating various biological pathways.
- Hydrogen Bonding : The amine group facilitates hydrogen bonding and ionic interactions with target molecules, enhancing its pharmacological profile.
1. Antimicrobial Properties
Research indicates that compounds with nitro groups often exhibit antimicrobial properties. A study focusing on nitro-substituted derivatives showed that similar compounds demonstrated significant activity against Mycobacterium tuberculosis with MIC values ranging from 4 to 64 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | Potent against M. tuberculosis |
| 2-(5-Nitroanilide) | 16 | Moderate against M. tuberculosis |
2. Neuropharmacological Effects
The compound has been evaluated for its potential neuropharmacological effects, particularly in relation to schizophrenia and other neurological disorders. In vivo tests have shown that certain derivatives can act as agonists for trace amine-associated receptor 1 (TAAR1), which is implicated in modulating dopaminergic activity .
3. Anticancer Activity
The presence of the nitro group is known to influence the anticancer properties of aromatic amines. Compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation in various assays:
Case Study 1: Antitubercular Activity
A series of derivatives based on the phenoxyacetamide scaffold were synthesized and tested for their antitubercular activity against M. tuberculosis. The most potent derivative exhibited an MIC value of 4 µg/mL, demonstrating the potential of fluorinated compounds in developing new antitubercular agents .
Case Study 2: Neurotransmitter Modulation
Another study investigated the effects of fluorinated amines on neurotransmitter systems. The results indicated that these compounds could modulate serotonin receptors significantly, suggesting their potential use in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
